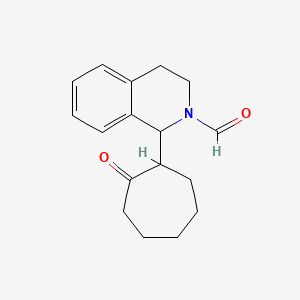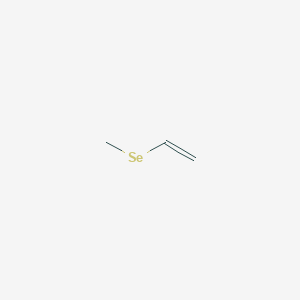
Ethene, (methylseleno)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ethene, (methylseleno)- can be synthesized through several methods:
From Ethene and Methylselenol: One common method involves the reaction of ethene with methylselenol under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
From Methylselenyl Halides: Another method involves the reaction of ethene with methylselenyl halides. This reaction can be facilitated by the presence of a base, which helps in the removal of the halide ion.
Industrial Production Methods
Industrial production of ethene, (methylseleno)- is not as common as laboratory synthesis. it can be produced on a larger scale using similar methods with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
Types of Reactions
Ethene, (methylseleno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert ethene, (methylseleno)- to its corresponding selenide.
Substitution: The methylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Corresponding selenides.
Substitution: Various substituted ethene derivatives.
科学的研究の応用
Ethene, (methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studies have shown its potential in biological systems, particularly in the study of selenium’s role in biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer treatment.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which ethene, (methylseleno)- exerts its effects involves the interaction of the methylseleno group with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is known to participate in redox reactions and can modulate oxidative stress.
類似化合物との比較
Ethene, (methylseleno)- can be compared with other similar compounds such as:
Ethene (Ethylene): The simplest alkene, widely used in the chemical industry.
Methylselenol: A simpler organoselenium compound with a single selenium atom.
Selenoethene: Another selenium-containing ethene derivative.
Uniqueness
Ethene, (methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct chemical properties and reactivity compared to other ethene derivatives. This uniqueness makes it valuable in specific applications where selenium’s properties are desired.
特性
CAS番号 |
76573-19-8 |
|---|---|
分子式 |
C3H6Se |
分子量 |
121.05 g/mol |
IUPAC名 |
methylselanylethene |
InChI |
InChI=1S/C3H6Se/c1-3-4-2/h3H,1H2,2H3 |
InChIキー |
XYBQIARSTHPRSJ-UHFFFAOYSA-N |
正規SMILES |
C[Se]C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


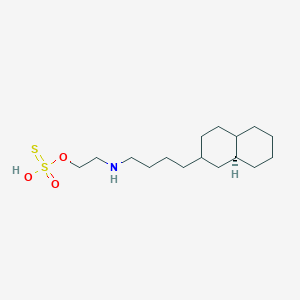

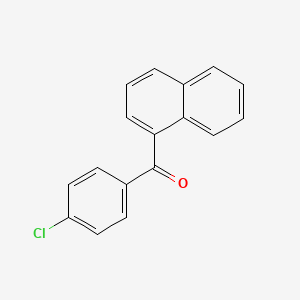
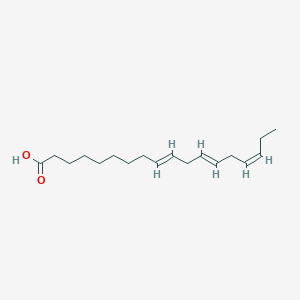
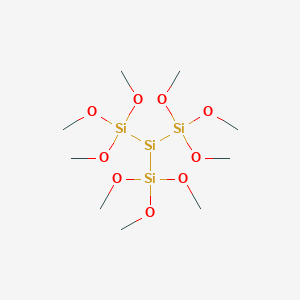
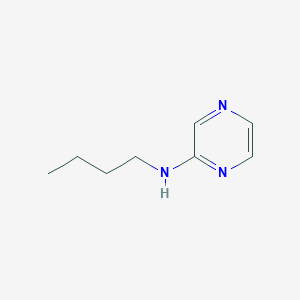

![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
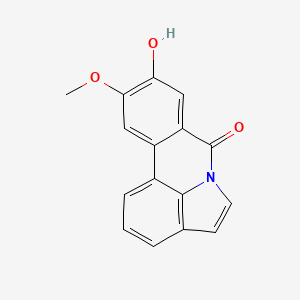
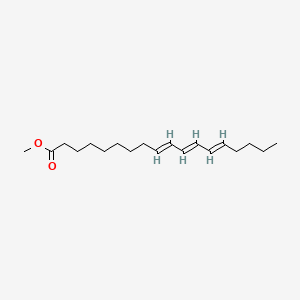
![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)

